N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-3-isoxazolecarboxamide
Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C10H11N3O2S and its molecular weight is 237.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 237.05719778 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated innovative approaches to synthesizing derivatives of thiazole and isoxazole, which are key structural components of N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-3-isoxazolecarboxamide. These methodologies are crucial for exploring the compound's potential in various fields, including materials science and pharmacology. For instance, the synthesis of 4-methyl-2-methylamino-5-(N-methylthiocarbamoyl)thiazole via thermal isomerization showcases the chemical versatility and potential for modification inherent to thiazole derivatives (Yamamoto et al., 1975). Similarly, the development of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides highlights the chemoselective nucleophilic chemistry that can be employed to synthesize complex molecules with significant biological activity (Yu et al., 2009).
Potential Applications in Anticancer Research
One of the notable applications of derivatives related to this compound is in the field of anticancer research. Studies have shown that certain derivatives possess promising anticancer activities. For example, the synthesis and evaluation of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives revealed significant in vitro anticancer activity against a panel of human cancer cell lines, indicating the potential therapeutic applications of these compounds (Tiwari et al., 2017).
Catalysis and Material Synthesis
Furthermore, the compound and its derivatives have been explored in the context of catalysis and material synthesis. For instance, bimetallic composite catalysts incorporating N-(4,6-dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide have shown high activity as catalysts for the Suzuki reaction in aqueous media, enabling efficient synthesis of heterobiaryls (Bumagin et al., 2019). This research opens avenues for the development of environmentally friendly catalytic processes in organic synthesis.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-5-4-8(13-15-5)9(14)12-10-11-6(2)7(3)16-10/h4H,1-3H3,(H,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUWDNGWHOBFTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=C(S2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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